molecular formula C13H17NO4 B15255387 (2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid

(2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid

Cat. No.: B15255387
M. Wt: 251.28 g/mol
InChI Key: YQZIPACKUSZTAF-NSHDSACASA-N
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Description

(2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid ( 471259-95-7) is a chiral organic compound of interest in advanced chemical synthesis and materials research. With a molecular formula of C13H17NO4 and a molecular weight of 251.28 g/mol, this compound serves as a valuable building block and advanced intermediate, particularly in the development of novel peptides and specialized amino acid derivatives . Its structural features, including a (2S) stereocenter and the 2-methoxybenzamide (o-anisamide) moiety, make it a useful precursor for constructing complex molecules with potential applications in catalyst development and material sciences . The compound is characterized by its specific InChIKey (YQZIPACKUSZTAF-NSHDSACASA-N) and is offered in high purity, often at 95% or higher, to ensure consistent performance in sensitive research applications . It is supplied by specialized manufacturers and is intended for Research Use Only. This product is not intended for diagnostic or therapeutic uses, nor for application in humans or animals. Researchers can find detailed pricing and availability from various global suppliers .

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

(2S)-2-[(2-methoxybenzoyl)amino]-3-methylbutanoic acid

InChI

InChI=1S/C13H17NO4/c1-8(2)11(13(16)17)14-12(15)9-6-4-5-7-10(9)18-3/h4-8,11H,1-3H3,(H,14,15)(H,16,17)/t11-/m0/s1

InChI Key

YQZIPACKUSZTAF-NSHDSACASA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1=CC=CC=C1OC

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1=CC=CC=C1OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid typically involves multiple steps, including the formation of intermediate compounds

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The formamido group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxylated derivative, while reduction of the formamido group can produce an amine derivative.

Scientific Research Applications

(2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Valylvaline (HMDB0029140)

  • Structure: (2S)-2-[(2S)-2-amino-3-methylbutanamido]-3-methylbutanoic acid (dipeptide of valine) .
  • Key Differences :
    • Valylvaline contains a peptide bond linking two valine residues, while the target compound has a 2-methoxyphenyl formamide group.
    • Molecular Weight : 216.28 g/mol (Valylvaline) vs. ~265 g/mol (estimated for the target).
    • Solubility : Valylvaline is more hydrophilic due to its peptide nature, whereas the methoxyphenyl group in the target enhances lipophilicity.
    • Biological Role : Valylvaline is a dipeptide biomarker, while the target’s aromatic formamide may favor enzyme inhibition or receptor binding .

(2S)-3-Methyl-2-(4-methylbenzenesulfonamido)butanoic Acid

  • Structure : Features a 4-methylbenzenesulfonamido group instead of formamide .
  • Key Differences :
    • Acidity : Sulfonamides (pKa ~10) are more acidic than formamides (pKa ~15–18), affecting ionization at physiological pH.
    • Stability : Sulfonamides resist hydrolysis better than formamides, making this compound more stable in acidic environments.
    • Molecular Weight : 271.34 g/mol, higher than the target due to the sulfonyl group .

2-{3-[(2S)-2-Amino-3-methylbutanamido]phenoxy}acetic Acid

  • Structure: Contains a phenoxyacetic acid moiety linked via an amide bond .
  • Key Differences: Polarity: The phenoxy group increases lipophilicity, but the acetic acid moiety introduces additional hydrophilicity. Reactivity: The ether linkage (phenoxy) may reduce metabolic degradation compared to the target’s methoxy group.

2-(Dimethylcarbamoylamino)-3-methylbutanoic Acid

  • Structure: Dimethylcarbamoyl substituent at the amino group .
  • Metabolic Stability: Carbamates are enzymatically stable, suggesting prolonged half-life compared to the target compound .

Methyl (2S)-3,3-Dimethyl-2-(2,2,2-trifluoroethylamino)butanoate

  • Structure: Trifluoroethylamino group and ester functionality .
  • Key Differences :
    • Electron-Withdrawing Effects : The trifluoromethyl group enhances electronegativity, altering electronic distribution and binding affinity.
    • Bioavailability : The ester form increases membrane permeability but requires hydrolysis for activation .

Comparative Data Table

Compound Substituent Molecular Weight (g/mol) Key Properties Biological Implications
Target Compound 2-Methoxyphenyl formamide ~265 (estimated) Moderate lipophilicity, chiral center Enzyme inhibition potential
Valylvaline Valine dipeptide 216.28 Hydrophilic, peptide bond Biomarker, proteolysis studies
(2S)-3-methyl-2-(4-methylbenzenesulfonamido)butanoic acid 4-Methylbenzenesulfonamido 271.34 Acidic, hydrolytically stable Sulfonamide drug analog
2-{3-[(2S)-2-amino-3-methylbutanamido]phenoxy}acetic acid Phenoxyacetic acid 278.29 Balanced lipophilicity/hydrophilicity Membrane permeability studies
2-(Dimethylcarbamoylamino)-3-methylbutanoic acid Dimethylcarbamoyl 216.24 Steric bulk, carbamate stability Prodrug candidate

Research Findings and Implications

  • Stereochemical Impact : The (2S) configuration in the target compound and its analogs (e.g., ) is critical for binding to chiral biological targets, such as proteases or transporters .
  • Role of Substituents :
    • Aromatic Groups (e.g., 2-methoxyphenyl in the target, benzyl in ): Enhance lipophilicity and π-π stacking interactions but may reduce aqueous solubility .
    • Electron-Withdrawing Groups (e.g., trifluoroethyl in ): Increase metabolic stability but may alter target selectivity .
  • Metabolic Pathways: Compounds like the metabolite in ((2S)-2-{[(1R)-1-carboxyethyl]amino}-3-methylbutanoic acid) highlight the role of carboxylate groups in renal excretion, whereas the target’s formamide may undergo hepatic metabolism .

Biological Activity

(2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid, a compound with a complex structure, has garnered attention in recent years due to its potential biological activities. This article provides a detailed examination of its biological properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C12H17NO3\text{C}_{12}\text{H}_{17}\text{N}\text{O}_{3}

This structure includes a methoxyphenyl group, a formamido group, and a branched butanoic acid moiety, contributing to its unique biological profile.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, primarily related to its interaction with various cellular pathways. Below are the key areas of biological activity:

  • Antitumor Activity : Preliminary studies suggest that this compound may inhibit the proliferation of certain cancer cell lines. For instance, it has shown moderate activity against U2OS osteosarcoma cells with an IC50 value of approximately 56 µM .
  • Cardioprotective Effects : In experimental models, the compound has demonstrated cardioprotective properties. Specifically, it reduced infarct size in rat models following myocardial infarction . This suggests potential therapeutic applications in cardiovascular diseases.
  • Neuroprotective Properties : Some studies indicate that the compound may have neuroprotective effects, possibly through modulation of sodium ion channels and reduction of intracellular sodium accumulation during ischemic events .

Table 1: Biological Activities of this compound

Activity TypeModel/SystemObserved EffectIC50/EC50 Value
AntitumorU2OS Osteosarcoma CellsCell proliferation inhibition56 µM
CardioprotectiveRat Myocardial Infarction ModelReduced infarct sizeSignificant reduction
NeuroprotectiveIsolated CardiomyocytesPreservation of cell viability0.14 µM

Case Studies

  • Antitumor Study : A study investigating the effects of this compound on various cancer cell lines revealed significant inhibition of cell growth in osteosarcoma and colon adenocarcinoma models. The mechanism appears to involve apoptosis induction and cell cycle arrest.
  • Cardioprotection in Diabetic Models : In diabetic mouse models, the compound was evaluated for its ability to mitigate ischemic damage. Results showed that treatment with this compound led to a marked decrease in troponin I levels, indicating reduced myocardial injury post-reperfusion .

Research Findings

Recent research highlights the multifaceted biological activities associated with this compound. It has been shown to interact with multiple cellular pathways, suggesting potential applications in treating various conditions:

  • Cancer Therapy : The ability to inhibit tumor growth positions this compound as a candidate for further development in cancer therapeutics.
  • Cardiovascular Health : Its protective effects on heart tissue during ischemia indicate that it could be beneficial in managing heart diseases.
  • Neurological Disorders : The neuroprotective properties warrant further exploration for potential use in neurodegenerative diseases.

Q & A

Q. What are the optimal synthetic routes for (2S)-2-[(2-Methoxyphenyl)formamido]-3-methylbutanoic acid, and how can yield and purity be maximized?

  • Methodological Answer : The compound can be synthesized via peptide coupling between 2-methoxyphenylformamide derivatives and (2S)-2-amino-3-methylbutanoic acid precursors. Key steps include:
  • Activation of the carboxyl group : Use carbodiimides (e.g., EDC) with coupling agents like HOBt to minimize racemization .
  • Protection/deprotection strategies : Employ tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to preserve stereochemistry during synthesis .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) achieves >95% purity .
    Optimize reaction temperature (0–25°C) and pH (6–7) to suppress side reactions. Monitor progress via TLC (mobile phase: ethyl acetate/toluene/formic acid) .

Q. Which analytical techniques are most reliable for confirming the stereochemical integrity and purity of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use a Chiralpak® AD-H column with hexane/isopropanol (90:10) to resolve enantiomeric excess (>99% ee) .
  • NMR Spectroscopy : Key signals include the methoxy group (δ 3.8–4.0 ppm, singlet) and α-proton (δ 4.2–4.5 ppm, multiplet) .
  • Mass Spectrometry : ESI-MS confirms molecular weight (calculated for C₁₃H₁₇NO₄: 263.28 g/mol) .
  • X-ray Crystallography : Resolves absolute configuration; intermolecular hydrogen bonds (N–H···O) stabilize the crystal lattice .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different biological assays?

  • Methodological Answer : Contradictions may arise from:
  • Assay conditions : Varying pH (e.g., 6.5 vs. 7.4) alters protonation states of the formamido group, affecting receptor binding .
  • Solubility limitations : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts .
  • Target specificity : Perform competitive binding assays (e.g., SPR or ITC) to validate interactions with enzymes like cyclooxygenase-2 (COX-2) .
    Replicate studies under standardized conditions (e.g., PBS buffer, 37°C) and include positive controls (e.g., indomethacin for COX inhibition) .

Q. What strategies ensure the compound’s stability during long-term storage and under experimental conditions?

  • Methodological Answer :
  • Storage : Lyophilize and store at −20°C under argon to prevent hydrolysis of the formamido group .
  • In vitro stability : Test degradation kinetics in PBS (pH 7.4, 37°C) via HPLC; half-life >24 hours indicates suitability for cell-based assays .
  • Light sensitivity : Protect from UV exposure; amber vials reduce photodegradation of the methoxyphenyl moiety .

Q. How can computational modeling guide the design of derivatives with enhanced target selectivity?

  • Methodological Answer :
  • Docking studies : Use AutoDock Vina to model interactions with COX-2 (PDB ID: 5IKT). The methoxyphenyl group shows hydrophobic contacts with Val523 and His90 .
  • QSAR analysis : Modify the methylbutanoic acid side chain to improve LogP (target: 1.5–2.5) and reduce off-target binding .
  • MD simulations : Assess conformational flexibility; rigidify the formamido linker with methyl substituents to enhance binding entropy .

Data Contradiction Analysis

Q. Why do some studies report anti-inflammatory activity while others show no effect?

  • Methodological Answer : Discrepancies may stem from:
  • Dose dependency : EC₅₀ values vary (e.g., 10 μM vs. 50 μM) due to assay sensitivity thresholds .
  • Cell type variability : Primary macrophages vs. immortalized cell lines (e.g., RAW 264.7) differ in COX-2 expression levels .
    Validate using dual luciferase assays (NF-κB reporter) and ELISA for prostaglandin E2 (PGE2) quantification .

Methodological Best Practices

Q. What protocols minimize racemization during solid-phase peptide synthesis (SPPS) involving this compound?

  • Methodological Answer :
  • Coupling agents : Use Oxyma Pure/DIC instead of HOBt/EDC for faster activation and lower racemization risk .
  • Temperature control : Maintain reactions at 4°C during Fmoc deprotection (20% piperidine/DMF) .
  • Monitoring : Analyze diastereomer formation via chiral GC-MS after acidolytic cleavage from resin .

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